![molecular formula C7H2ClF3N2S B3167182 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine CAS No. 917909-58-1](/img/structure/B3167182.png)

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine

Descripción general

Descripción

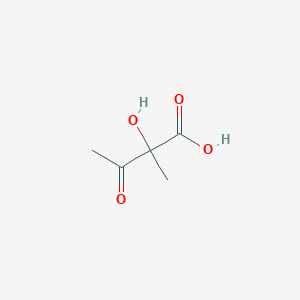

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H2ClF3N2S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods. One approach involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . Another method involves a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Derivatives

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is used in the synthesis of various fluorinated thieno[2,3-d]pyrimidine derivatives. These derivatives are obtained through nucleophilic substitution reactions and have been characterized using methods like IR, NMR, and elemental analysis, highlighting their potential in organic chemistry and materials science (Hu, 2014).

Structural Analysis and Crystal Structure

The compound plays a critical role in the synthesis of specific thieno[2,3-d]pyrimidine derivatives, where its crystal structure is analyzed through X-ray diffraction. This structural analysis is significant for understanding the molecular conformation and properties of these derivatives (Yang et al., 2014).

Antitumor and Radioprotective Activities

In the field of medicinal chemistry, this compound derivatives have been explored for their radioprotective and antitumor activities. This application is crucial for developing new therapeutic agents and understanding their interaction with biological systems (Alqasoumi et al., 2009).

Development of Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound have been synthesized and tested for their antimicrobial and anti-inflammatory properties. This research is vital for discovering new drugs with potential applications in treating infections and inflammation-related conditions (Tolba et al., 2018).

Enantiomeric Derivatives for Antitumor Activity

The compound is also used in synthesizing enantiomeric derivatives, which are then analyzed for their antitumor activities. This research is significant in the field of cancer therapy, where understanding the molecular basis of antitumor activity can lead to more effective treatments (Gao et al., 2015).

Direcciones Futuras

The future directions for the study and application of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine and other pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Additionally, the structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them attractive for the production of pharmaceutical drugs .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism. The compound has also been associated with the inhibition of the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes. This interaction inhibits the normal functioning of the enzymes, leading to changes in the biochemical processes they regulate . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway , leading to a decrease in the production of fatty acids . The inhibition of VEGF/KDR and PDGF receptors can affect angiogenesis , the formation of new blood vessels . These changes can have downstream effects on various cellular processes, including energy metabolism and cell proliferation.

Pharmacokinetics

The compound’s lipophilicity and molecular weight suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. Inhibition of fatty acid biosynthesis can lead to changes in cellular energy metabolism, while inhibition of angiogenesis can affect cell proliferation and growth .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals .

Propiedades

IUPAC Name |

4-chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2S/c8-5-4-3(7(9,10)11)1-14-6(4)13-2-12-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZQWBRLYARSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=CN=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80846827 | |

| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-58-1 | |

| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)

![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)